Cyclopropyl vs. Cyclohexyl N-Substitution: Impact on Ligand Efficiency and Metabolic Stability
The cyclopropyl group on the acetamide nitrogen of the target compound represents the smallest cycloalkyl substituent in the analog series. In direct comparison with N-cyclohexyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, the cyclopropyl variant has a lower molecular weight (approx. 329.4 vs. 371.4 g/mol) and fewer rotatable bonds, which is expected to improve ligand efficiency metrics. Literature on cyclopropyl amides in pyridazinone scaffolds demonstrates that cyclopropyl substitution confers improved metabolic stability relative to acyclic amides by reducing susceptibility to amidase-mediated cleavage, a key liability identified in BTK inhibitor programs [1]. In the broader phenylcyclopropylcarboxamide sigma-1 ligand series, cyclopropyl-substituted compounds demonstrated excellent drug-like properties, high solubility, and metabolic stability [2].
| Evidence Dimension | N-alkyl substituent size and predicted metabolic stability |
|---|---|
| Target Compound Data | Molecular weight ~329.4 g/mol; cyclopropyl group (C3H5); 5 rotatable bonds (estimated) |
| Comparator Or Baseline | N-cyclohexyl analog: MW ~371.4 g/mol; cyclohexyl group (C6H11); 6 rotatable bonds. N-(4-butylphenyl) analog: MW ~421.5 g/mol; 9 rotatable bonds. |
| Quantified Difference | MW reduction of ~42 g/mol vs. N-cyclohexyl analog; ~2 fewer rotatable bonds; cyclopropyl amides reported to reduce amidase-mediated metabolic cleavage vs. acyclic amides in pyridazinone series [1] |
| Conditions | Structural comparison based on molecular formula; metabolic stability advantage inferred from published pyridazinone amide SAR [1] |
Why This Matters
For procurement decisions, the cyclopropyl substituent provides a structurally compact, metabolically more resilient alternative to bulkier N-alkyl analogs, which may be critical for assays requiring prolonged compound stability or for structure-activity relationship studies exploring N-substituent effects.
- [1] Young WB, et al. Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. Bioorg Med Chem Lett. 2016;26(2):575-579. View Source
- [2] Valade A, Cross SB, Brown C, et al. Discovery of novel selective Sigma-1 ligands as cognitive enhancers. MedChemComm. 2011;2:655-660. View Source
